(5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
- The compound’s systematic name is (5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.
- It belongs to the class of heterocyclic compounds, specifically thiazolotriazoles.
- The compound’s structure consists of a thiazole ring fused with a triazole ring, along with a substituted benzylidene moiety.
- Thiazolotriazoles exhibit diverse biological activities and are of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-bromobenzaldehyde with 2-aminothiazole to form the corresponding Schiff base. Cyclization of the Schiff base with hydrazine hydrate yields the target compound.
Reaction Conditions: The reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or acetic acid).
Industrial Production: While there isn’t a large-scale industrial production method for this specific compound, it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives of the thiazolotriazole core.
Scientific Research Applications
Biology: The compound’s biological activity (e.g., antimicrobial, antitumor) is an area of interest.
Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.
Industry: While not widely used industrially, it may find applications in specialized chemical processes.
Mechanism of Action
- The compound’s mechanism of action depends on its specific biological target. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: The fused thiazole-triazole ring system makes this compound unique.
Similar Compounds: Other thiazolotriazoles, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, share structural similarities.
: DOI: 10.1016/j.jscs.2017.05.004
Properties
Molecular Formula |
C17H9BrClN3OS |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9BrClN3OS/c18-12-6-4-10(5-7-12)8-14-16(23)22-17(24-14)20-15(21-22)11-2-1-3-13(19)9-11/h1-9H/b14-8- |
InChI Key |
VNIHDGBMOCSKIM-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2 |
Origin of Product |
United States |
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